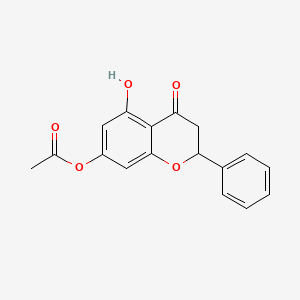
Pinocembrin, 7-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinocembrin, 7-acetate is a naturally occurring flavonoid compound found in various plants and honey. It is a derivative of pinocembrin, which is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pinocembrin, 7-acetate can be synthesized through chemical and biological methods. The chemical synthesis typically involves the reaction of aurantiin in an alkaline solution, followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . The biological synthesis involves metabolic engineering strategies and two-phase pH fermentation to improve yield and reduce production costs .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as honey, propolis, and various plants. The extraction process includes several steps like precipitation, reversed-phase silica gel column chromatography, and purification to achieve high production yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pinocembrin, 7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, methylated, and acetylated compounds .
Applications De Recherche Scientifique
Pinocembrin, 7-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional food ingredients, pharmaceuticals, and cosmetics.
Mécanisme D'action
Pinocembrin, 7-acetate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Increases the content of glutathione, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Comparaison Avec Des Composés Similaires
Pinocembrin, 7-acetate is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:
Pinocembrin: The parent compound, known for its antioxidant and anti-inflammatory effects.
Pinobanksin: Another flavonoid with similar pharmacological activities but different molecular targets.
Pinobanksin-3-O-acetate: An esterified derivative with higher apoptotic activity compared to pinocembrin.
This compound stands out due to its enhanced neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H14O5 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl) acetate |
InChI |
InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3 |
Clé InChI |
OCRUXLYEKHXKPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)

![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)


![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)



![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)



